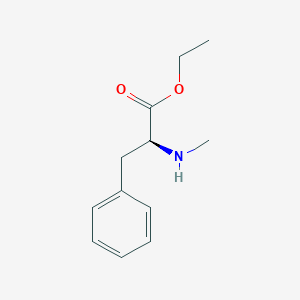

ethyl (2S)-2-(methylamino)-3-phenylpropanoate

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl (2S)-2-(methylamino)-3-phenylpropanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m0/s1 |

InChI Key |

YFCBBIWXYBRHCL-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(methylamino)-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to ensure precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(methylamino)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2S)-2-(methylamino)-3-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(methylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Groups and Amino Substituents

(a) Methyl vs. Ethyl Esters

- (S)-Methyl 2-amino-3-phenylpropanoate (): Molecular formula: C₁₀H₁₃NO₂; molecular weight: 179.22. Differs by having a methyl ester and an unmodified amino (-NH₂) group. Applications: Used as a building block in peptide synthesis. The smaller methyl group may reduce steric hindrance but decrease lipophilicity compared to the ethyl analog .

(b) Amino Group Modifications

- Ethyl (2S,3S)-2-hydroxy-3-((2-methylallyl)amino)-3-phenylpropanoate (): Molecular formula: C₁₅H₂₁NO₃; molecular weight: 263.33. Features a hydroxy (-OH) group at C2 and a bulkier 2-methylallylamino substituent. Synthesis yield: 55% via silica gel chromatography.

Substituent Position and Stereochemistry

- (S)-Ethyl 3-nitro-2-phenylpropanoate (): Molecular formula: C₁₁H₁₃NO₄; molecular weight: 223.23. Nitro (-NO₂) group at C3 instead of phenyl, with phenyl at C2. Synthesis yield: Up to 95%, highlighting the impact of substituent position on reaction efficiency .

- Methyl (2S,3R)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate (): Molecular formula: C₁₇H₁₇NO₄; molecular weight: 299.33. Benzoylamino (-NHCOPh) and hydroxy groups introduce hydrogen-bonding capacity. The (2S,3R) stereochemistry may alter crystallization behavior compared to the target compound’s (2S) configuration .

Key Findings and Implications

Stereochemistry and Reactivity : The (2S)-configuration in the target compound may enhance enantioselective interactions in catalysis or drug-receptor binding compared to racemic analogs.

Ester Group Impact : Ethyl esters generally offer higher lipophilicity than methyl esters, influencing solubility and bioavailability.

Synthesis Efficiency: Bulky substituents (e.g., 2-methylallyl) reduce yields (55% in ), while electron-withdrawing groups (e.g., -NO₂) improve reactivity (95% in ).

Biological Interactions: Microbial studies () suggest phenylpropanoate esters may serve as substrates or signaling molecules, warranting further investigation into the target compound’s ecological or pharmacological roles.

Biological Activity

Ethyl (2S)-2-(methylamino)-3-phenylpropanoate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methylamino group attached to a phenylpropanoate backbone. Its chiral nature allows for specific interactions with biological receptors, which may lead to varied physiological effects. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a substrate for enzymes involved in neurotransmitter synthesis, influencing neuronal signaling pathways. This interaction can modulate the activity of neurotransmitter receptors, potentially impacting various neurological functions.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

- Neurotransmitter Modulation : The compound has been studied for its potential role in enhancing neurotransmitter levels, particularly in the context of neurological disorders.

- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its therapeutic applications.

- Enzyme Interaction : The compound is known to interact with specific enzymes, influencing metabolic pathways that could be targeted for drug development.

Table 1: Summary of Key Research Findings

Case Study: Cytotoxicity Assessment

In a study conducted on HepG2 hepatocytes, this compound was evaluated for its cytotoxic effects using an MTS assay. The results indicated a significant reduction in cell viability at higher concentrations, establishing an IC50 value that suggests potential utility in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl (2S)-2-(methylamino)-3-phenylpropanoate with high enantiomeric purity?

- Methodological Answer : The synthesis requires precise control of stereochemistry at the (2S) position. Methods include chiral auxiliaries or asymmetric catalysis, such as using L-proline-derived catalysts to induce stereoselectivity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization during esterification or amination steps . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (>98% ee) .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to identify methylamino (-NHCH), phenyl, and ester groups.

- FT-IR : Peaks at ~1740 cm (ester C=O), ~3350 cm (N-H stretch), and aromatic C-H stretches .

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H] at m/z 222.136 (calculated for CHNO) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in stereochemistry or assay conditions. To address this:

- Comparative Studies : Synthesize and test all stereoisomers (e.g., (2R)- vs. (2S)-configurations) under standardized assays (e.g., enzyme inhibition assays at pH 7.4, 37°C) .

- Structural-Activity Relationship (SAR) Analysis : Map functional group contributions (e.g., methylamino vs. hydroxyl substitutions) using molecular docking or QSAR models .

Q. How does the methylamino group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The methylamino group enhances hydrogen-bonding potential and basicity. Experimental approaches include:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to targets like aminopeptidases or G-protein-coupled receptors .

- Site-Directed Mutagenesis : Modify receptor residues (e.g., Asp113 in β-adrenergic receptors) to assess interaction specificity .

Q. What advanced techniques optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer : Address rapid ester hydrolysis by:

- Prodrug Design : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to slow hydrolysis .

- Liver Microsome Assays : Compare metabolic half-life (t) across species (human vs. rodent) using LC-MS/MS .

Experimental Design & Data Analysis

Q. How to design a study investigating the compound’s chiral inversion under physiological conditions?

- Methodological Answer :

Incubation Conditions : Expose the compound to pH 7.4 buffer, 37°C, with/without plasma enzymes.

Sampling Intervals : Collect aliquots at 0, 1, 3, 6, and 24 hours for chiral HPLC analysis.

Kinetic Modeling : Fit data to a first-order racemization model to calculate rate constants .

Q. What statistical methods are appropriate for analyzing dose-response data in cell-based assays?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC and Hill coefficients.

- ANOVA with Tukey’s Post Hoc Test : Compare treatment groups (e.g., 1–100 μM doses) for significance (p < 0.05) .

Comparative & Mechanistic Studies

Q. How do structural analogs (e.g., ethyl 3-phenylpropanoate derivatives) differ in reactivity or bioactivity?

- Methodological Answer :

- Reactivity : Compare ester hydrolysis rates (via -NMR) in analogs with methoxy, amino, or sulfonyl substituents .

- Bioactivity : Test analogs in parallel assays (e.g., antimicrobial activity against S. aureus), noting correlations with logP or pK .

Q. What mechanistic insights explain the compound’s potential as a neurotransmitter analog?

- Methodological Answer :

- Electrophysiology : Patch-clamp recordings to assess agonism/antagonism at serotonin or dopamine receptors.

- Radioligand Displacement Assays : Measure IC values against -ligands (e.g., -ketanserin for 5-HT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.